The compound has the following identifiers:
It falls under the category of heterocyclic compounds, specifically indazoles, which are known for their biological activity and utility in synthetic organic chemistry.
The synthesis of tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate typically involves several steps:
These steps are crucial for creating the desired functional groups while maintaining the integrity of the indazole structure .
The molecular structure of tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate features:
The presence of both bromine and iodine contributes to unique electronic properties that affect its reactivity and potential biological interactions .
Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate can participate in various chemical reactions:
The mechanism of action for tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate primarily involves its interaction with various biological targets:
Indazole derivatives are known to modulate several biochemical pathways, leading to effects such as:
These actions occur through binding to specific receptors or enzymes, altering cellular processes, and influencing signaling pathways.
The compound has a molecular weight of approximately 423.05 g/mol, which influences its absorption, distribution, metabolism, and excretion profiles in biological systems.
Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate has several important applications:
The tert-butyloxycarbonyl (Boc) group serves as a critical transient protecting group in indazole functionalization, enabling regioselective halogenation at the N1 position. This protection strategy prevents undesired polyhalogenation or side reactions during the synthesis of tert-butyl 4-bromo-3-iodo-1H-indazole-1-carboxylate (CAS# 1448699-27-1). The Boc group’s steric bulk and electron-withdrawing properties stabilize the indazole core while permitting subsequent transformations at C3 and C4 positions. Its introduction typically employs di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., triethylamine), as verified by analogous syntheses of Boc-protected indazoles [6]. Crucially, the Boc group is readily removable under acidic conditions (e.g., trifluoroacetic acid), restoring the N-H functionality for further derivatization in pharmaceutical intermediates [7] [8].
Table 1: Properties of tert-Butyl 4-bromo-3-iodo-1H-indazole-1-carboxylate
Property | Value |
---|---|
CAS Number | 1448699-27-1 |
Molecular Formula | C₁₂H₁₂BrIN₂O₂ |
Molecular Weight | 423.04 g/mol |
SMILES | CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Br)C(=N1)I |
Protection Stability | Stable under neutral/basic conditions |
Sequential halogenation is essential for precise positioning of bromine and iodine atoms on the indazole scaffold. Bromination typically precedes iodination due to bromine’s lower steric hindrance and higher reactivity in electrophilic aromatic substitution (SEAr). As evidenced by the synthesis of tert-butyl 4-bromo-1H-indazole-1-carboxylate (CAS# 926922-37-4), bromination at C4 is achieved using reagents like N-bromosuccinimide (NBS) in aprotic solvents [2] [4]. Subsequent iodination at C3 requires careful optimization:
The Boc-protected indazole scaffold undergoes efficient N-arylation via Buchwald-Hartwig amination. This reaction leverages palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (XPhos, SPhos) to couple aryl halides at the N2 position. Key considerations include:
Ullmann-type couplings using copper(I) catalysts (e.g., CuI) enable C-heteroatom bond formation at C3/C4 halogens. This method is pivotal for synthesizing fused heterocycles:
Table 2: Cross-Coupling Applications of Halogen Handles
Halogen Position | Reaction Type | Catalyst System | Key Applications |
---|---|---|---|
C3-Iodine | Ullmann Coupling | CuI/phenanthroline | Heterocycle fusion (e.g., pyrazoles) |
C4-Bromine | Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Biaryl motifs for kinase inhibitors |
C3-Iodine | Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Alkyne-linked bioactive conjugates |
Solid-phase synthesis enhances scalability and purification efficiency for tert-butyl 4-bromo-3-iodo-1H-indazole-1-carboxylate. Key advancements include:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8